Carprofen Demonstrates Highest Canine COX-2 Selectivity Among Comparative NSAIDs
In a head-to-head evaluation against multiple veterinary NSAIDs, racemic Carprofen exhibited the greatest selectivity for canine COX-2, with a COX-1:COX-2 IC₅₀ ratio exceeding 100:1, indicating >100-fold greater inhibition potency for COX-2 over COX-1 [1]. This selectivity substantially exceeded that of the next most selective compound in the same assay system, nimesulide (38-fold), as well as tolfenamic acid and meclofenamic acid (each 15-fold) [1].
| Evidence Dimension | COX-1:COX-2 selectivity ratio (IC₅₀ ratio, higher = greater COX-2 selectivity) |
|---|---|
| Target Compound Data | >100 (selectivity ratio >100:1) |
| Comparator Or Baseline | Nimesulide: 38; Tolfenamic acid: 15; Meclofenamic acid: 15 |
| Quantified Difference | Carprofen selectivity ≥2.6× higher than nimesulide; ≥6.7× higher than tolfenamic/meclofenamic acid |
| Conditions | Canine platelet COX-1; canine macrophage-derived COX-2; in vitro enzyme inhibition assay |
Why This Matters
For procurement of canine NSAID reference compounds or formulation development, Carprofen provides the most pronounced COX-2-sparing profile validated in direct comparative canine assays, a differentiation critical for modeling GI safety margins.
- [1] Ricketts AP, Lundy KM, Seibel SB. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs. Am J Vet Res. 1998;59(11):1441-1446. View Source
